molecular formula C9H16N4O B13259404 2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide

2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide

Cat. No.: B13259404
M. Wt: 196.25 g/mol
InChI Key: OJCNQIMLUHTNLA-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with N-ethyl-N-methylacetamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
  • (4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid
  • 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

Uniqueness

2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the acetamide moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4-amino-3-methylpyrazol-1-yl)-N-ethyl-N-methylacetamide

InChI

InChI=1S/C9H16N4O/c1-4-12(3)9(14)6-13-5-8(10)7(2)11-13/h5H,4,6,10H2,1-3H3

InChI Key

OJCNQIMLUHTNLA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CN1C=C(C(=N1)C)N

Origin of Product

United States

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